crystal structure analysis of 2,2,2-Trichloroethylene platinum(II)
crystal structure analysis of 2,2,2-Trichloroethylene platinum(II)
An In-depth Technical Guide to the Crystal Structure Analysis of Platinum(II)-Olefin Complexes with a Focus on 2,2,2-Trichloroethylene Platinum(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum(II) complexes are a cornerstone of organometallic chemistry and have significant applications in catalysis and medicinal chemistry.[1][2] The coordination of olefins to platinum(II) centers, famously exemplified by Zeise's salt, provides a rich area of study for understanding bonding, reactivity, and structure-activity relationships.[3][4] This guide focuses on the methodologies for the crystal structure analysis of such complexes, with a specific interest in the hypothetical 2,2,2-trichloroethylene platinum(II) complex.
While a specific crystal structure for 2,2,2-trichloroethylene platinum(II) is not publicly available in the reviewed literature, this document provides a comprehensive framework for its determination and analysis. The protocols and data presentation formats are derived from established methodologies for analogous platinum(II)-olefin complexes.[5][6][7][8]
Experimental Protocols
The determination of the crystal structure of a novel compound such as 2,2,2-trichloroethylene platinum(II) follows a systematic workflow, from synthesis to data analysis.
Synthesis and Crystallization
The synthesis of a platinum(II)-olefin complex generally involves the reaction of a platinum(II) precursor with the desired olefin. A common precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[4]
Synthesis of a Generic Platinum(II)-Olefin Complex:
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Precursor Preparation: A solution of K₂[PtCl₄] is prepared in an appropriate solvent, typically a mixture of ethanol and water.
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Ligand Addition: The olefin, in this case, 2,2,2-trichloroethylene, is added to the solution of the platinum precursor. The reaction is often stirred at room temperature for several hours to allow for ligand exchange.[6]
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Isolation: The resulting complex can be isolated by filtration and washed with a non-polar solvent to remove unreacted starting materials.
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Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water).[7]
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
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Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
The processed diffraction data are used to solve and refine the crystal structure.
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Structure Solution: The initial positions of the heavy atoms (in this case, platinum) are determined using direct methods or Patterson methods.
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Structure Refinement: The positions of the remaining non-hydrogen atoms are located from the difference Fourier maps. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[8]
Data Presentation
The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide a template for the type of data that would be expected for 2,2,2-trichloroethylene platinum(II), with illustrative data from a related platinum(II)-ethylene complex for context.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Illustrative Value (for a Pt(II)-ethylene complex) |
| Empirical formula | C₂H₄Cl₃KPt·H₂O |
| Formula weight | 386.61 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.70 Å, b = 8.42 Å, c = 11.20 Å |
| α = 90°, β = 108.5°, γ = 90° | |
| Volume | 956.0 ų |
| Z | 4 |
| Density (calculated) | 2.68 g/cm³ |
| Absorption coefficient | 15.2 mm⁻¹ |
| F(000) | 688 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5 to 27.5° |
| Index ranges | -13 ≤ h ≤ 13, -10 ≤ k ≤ 10, -14 ≤ l ≤ 14 |
| Reflections collected | 9876 |
| Independent reflections | 2198 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.75 and 0.54 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2198 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.028, wR₂ = 0.065 |
| R indices (all data) | R₁ = 0.035, wR₂ = 0.070 |
| Largest diff. peak and hole | 1.5 and -1.2 e.Å⁻³ |
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Angle (°) |
| Pt-Cl(1) | 2.305(1) | Cl(1)-Pt-Cl(2) | 91.5(1) |
| Pt-Cl(2) | 2.310(1) | Cl(1)-Pt-Cl(3) | 178.2(1) |
| Pt-Cl(3) | 2.308(1) | Cl(2)-Pt-Cl(3) | 90.8(1) |
| Pt-C(1) | 2.15(1) | Cl(1)-Pt-C(1) | 89.5(2) |
| Pt-C(2) | 2.16(1) | Cl(2)-Pt-C(2) | 175.1(2) |
| C(1)-C(2) | 1.37(2) | C(1)-Pt-C(2) | 37.2(3) |
Mandatory Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of a platinum(II) complex.
Caption: Experimental workflow for platinum(II) complex crystal structure analysis.
Conclusion
The determination of the crystal structure of 2,2,2-trichloroethylene platinum(II) would provide valuable insights into the electronic and steric effects of the trichloroethylene ligand on the platinum(II) center. The methodologies outlined in this guide, derived from studies of similar platinum(II)-olefin complexes, provide a robust framework for researchers to undertake such an investigation. The successful elucidation of this structure would contribute significantly to the understanding of platinum coordination chemistry and could inform the design of novel catalysts and therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Platinum Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2,2-trichloroethylene platinum(II)|lookchem [lookchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
